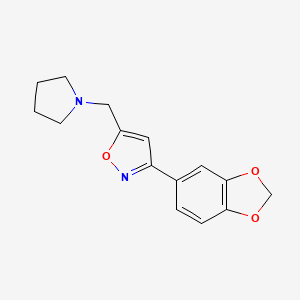![molecular formula C17H23N3O2 B4331100 1-ethyl-4-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}piperazine CAS No. 893763-13-8](/img/structure/B4331100.png)
1-ethyl-4-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}piperazine
Overview
Description
1-ethyl-4-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}piperazine, commonly known as GSK-3β inhibitor, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is mainly used as a tool compound in the study of various biological pathways and diseases.
Mechanism of Action
GSK-3β inhibitor acts by inhibiting the activity of GSK-3β enzyme, which is involved in the regulation of various cellular processes. The inhibition of GSK-3β activity leads to the activation of various downstream signaling pathways, which ultimately results in the therapeutic effects of the compound.
Biochemical and Physiological Effects:
GSK-3β inhibitor has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of amyloid-beta peptide, which is involved in the development of Alzheimer's disease. The compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic patients. Additionally, GSK-3β inhibitor has been found to inhibit the growth of cancer cells and reduce inflammation.
Advantages and Limitations for Lab Experiments
The use of GSK-3β inhibitor in lab experiments has several advantages. It is a potent and selective inhibitor of GSK-3β enzyme, which makes it an ideal tool compound for the study of various biological pathways and diseases. The compound is also stable and easy to handle, which makes it suitable for use in high-throughput screening assays. However, the use of GSK-3β inhibitor in lab experiments has some limitations. The compound has low solubility in aqueous solutions, which can affect its bioavailability and potency. Additionally, GSK-3β inhibitor can interact with other cellular proteins, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for research on GSK-3β inhibitor. The compound has shown promising results in the treatment of various diseases, and further research is needed to explore its potential therapeutic applications. Future research can focus on the development of more potent and selective GSK-3β inhibitors, as well as the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, research can focus on the identification of new downstream signaling pathways activated by GSK-3β inhibitor, which can provide insights into the mechanism of action of the compound. Finally, research can focus on the development of novel drug delivery systems for GSK-3β inhibitor, which can improve its bioavailability and efficacy.
Conclusion:
In conclusion, GSK-3β inhibitor is a promising tool compound that has gained attention in the field of scientific research due to its potential therapeutic applications. The compound has been found to be effective in the treatment of various diseases, and further research is needed to explore its full potential. The synthesis method of GSK-3β inhibitor has been optimized to improve the yield and purity of the compound. The compound acts by inhibiting the activity of GSK-3β enzyme, which leads to the activation of various downstream signaling pathways. GSK-3β inhibitor has various biochemical and physiological effects, and its use in lab experiments has several advantages and limitations. Finally, there are several future directions for research on GSK-3β inhibitor, which can provide insights into its mechanism of action and potential therapeutic applications.
Scientific Research Applications
GSK-3β inhibitor has been extensively used in scientific research as a tool compound to study various biological pathways and diseases. It has been found to be effective in the treatment of various diseases such as Alzheimer's disease, diabetes, cancer, and inflammation. The compound has been shown to inhibit the activity of GSK-3β, a key enzyme involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)methyl]-3-(4-methoxyphenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-19-8-10-20(11-9-19)13-16-12-17(18-22-16)14-4-6-15(21-2)7-5-14/h4-7,12H,3,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTORBFLKIMHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=NO2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901176796 | |
| Record name | 1-Ethyl-4-[[3-(4-methoxyphenyl)-5-isoxazolyl]methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}piperazine | |
CAS RN |
893763-13-8 | |
| Record name | 1-Ethyl-4-[[3-(4-methoxyphenyl)-5-isoxazolyl]methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893763-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-4-[[3-(4-methoxyphenyl)-5-isoxazolyl]methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4331026.png)
![1-(1-adamantyl)-4-{[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}piperazine](/img/structure/B4331027.png)
![3-(2,4-dichlorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4331031.png)

![1-[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]indoline](/img/structure/B4331058.png)
![1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline](/img/structure/B4331065.png)
![1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}indoline](/img/structure/B4331071.png)

![1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B4331078.png)
![4-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}morpholine](/img/structure/B4331084.png)
![N-[4-(cyanomethyl)phenyl]-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide](/img/structure/B4331111.png)
![2-amino-4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4331114.png)
![2-amino-4-[4-(benzyloxy)phenyl]-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4331120.png)
